N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-propane-1-sulfonamide is a complex organic compound with the molecular formula and a CAS number of 918505-84-7. It is classified as a sulfonamide, which are compounds containing a sulfonamide group (-SO₂NH₂) and are known for their antibacterial properties. This particular compound has garnered attention in medicinal chemistry due to its potential applications in targeting specific biological pathways.
The synthesis of N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-propane-1-sulfonamide typically involves several steps:
Each step requires careful control of reaction conditions and purification processes to ensure high yields and purity of the final product.
The molecular structure of N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-propane-1-sulfonamide can be represented using various structural formulas:
Clc1ccc2[nH]ccc2n1C(=O)N(CC(C)(C)S(=O)(=O)N)C(C)(C)F
InChI=1S/C17H14ClF2N3O3S/c18-10-4-5-11(12(19)20)15(10)16(21)22-17(23)24(25,26)27/h4-5,9H,6-9H2,1-3H3,(H,23,24)
The structure features a pyrrolo moiety linked to a difluorophenyl group and a sulfonamide functionality, indicating potential interactions with biological targets.
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-propane-1-sulfonamide can participate in various chemical reactions:
These reactions are crucial for understanding its reactivity and potential transformations in biological systems.
The mechanism of action for N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-propane-1-sulfonamide primarily involves inhibition of specific enzymes or receptors in biological pathways. Research indicates that compounds with similar structures may target kinases or other signaling molecules involved in cellular proliferation and survival.
Data on its exact mechanism is still under investigation but suggests that it may interfere with pathways critical for cancer cell growth or other pathological conditions.
The physical and chemical properties of N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-propane-1-sulfonamide include:
These properties are essential for practical applications in laboratory settings and potential therapeutic formulations.
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-propane-1-sulfonamide has potential applications in scientific research:
Its versatility makes it a valuable compound for ongoing research in medicinal chemistry and related fields.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4